
Pentagalloylglucose
Overview
Description
Pentagalloylglucose (PGG), a hydrolyzable tannin, consists of a glucose core esterified with five gallic acid units. It is widely distributed in plants such as Paeonia lactiflora, Terminalia chebula, and Anacardium occidentale . PGG exhibits diverse bioactivities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects, mediated through modulation of pathways like Nrf2/HO-1, JAK2/STAT3, and cGAS-STING . Notably, PGG demonstrates a concentration-dependent antioxidant-prooxidant duality, scavenging free radicals at low concentrations while inducing oxidative stress in cancer cells at higher doses .
Preparation Methods
Pentagalloylglucose can be synthesized through several methods. One common synthetic route involves the use of tannic acid. The preparation involves acidic methanolysis of tannic acid, yielding this compound with a typical yield of 15% . Industrial production methods often utilize ethanol or methanol as extraction solvents, although water and aqueous acetone have also been used .
Chemical Reactions Analysis
Pentagalloylglucose undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation reactions of this compound are pH-dependent . Common reagents used in these reactions include acidic and basic solutions, as well as specific enzymes. Major products formed from these reactions include tellimagrandin II, which is formed by oxidative dehydrogenation and coupling of two galloyl groups .
Scientific Research Applications
Anticancer Properties
Mechanisms of Action
PGG has demonstrated significant anticancer effects through various mechanisms, including:
- Inhibition of Cell Proliferation : PGG inhibits cell growth in several cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231 and MDA-MB-468) and estrogen receptor-positive breast cancer cells (MCF-7) by targeting specific signaling pathways such as MAPK and NF-κB .
- Induction of Apoptosis : Studies show that PGG can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
- Inhibition of Angiogenesis : PGG has been found to suppress angiogenesis, thereby limiting tumor growth and metastasis .
Case Studies
- Breast Cancer : A study highlighted that PGG inhibited the expression of pro-inflammatory cytokines in triple-negative breast cancer cells, leading to reduced cell viability .
- Colon Cancer : Research indicated that PGG enhanced the efficacy of chemotherapy agents like irinotecan by modulating drug transport mechanisms .
Antimicrobial Activity
PGG exhibits broad-spectrum antimicrobial properties against various pathogens:
- Bacterial Inhibition : It has shown effectiveness against gram-positive bacteria through mechanisms such as iron chelation and biofilm inhibition . The minimum inhibitory concentrations (MICs) for PGG range from 50 to 500 µg/mL.
- Viral Activity : PGG also displays antiviral properties, making it a candidate for further studies in viral infections .
Antioxidant Properties
The antioxidant capacity of PGG is significant due to its ability to scavenge free radicals. This property contributes to its protective effects against oxidative stress-related diseases:
- Cellular Protection : PGG has been shown to protect cells from oxidative damage, which is crucial in preventing chronic diseases such as cancer and cardiovascular disorders .
Anti-inflammatory Effects
PGG's anti-inflammatory properties are notable in various studies:
- Cytokine Modulation : It reduces the expression of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .
- Gastric Protection : PGG has been reported to mitigate gastric injuries induced by non-steroidal anti-inflammatory drugs (NSAIDs), demonstrating its protective role in gastrointestinal health .
Data Summary Table
Mechanism of Action
The mechanism of action of pentagalloylglucose involves its interaction with multiple molecular targets and signaling pathways. It acts on various cancer-associated pathways to inhibit tumor growth and metastasis . Additionally, this compound has been found to block angiotensin-converting enzyme, reducing blood pressure in hypertensive models . It also inhibits Factor Xa and thrombin, which are proteins highly expressed in arterial tissues .
Comparison with Similar Compounds
Comparison with Structurally Similar Gallotannins
Hexa- and Heptagalloylglucoses
PGG serves as a precursor in gallotannin biosynthesis. Enzymes from Rhus typhina leaves catalyze the acylation of PGG to form hexa- and heptagalloylglucoses, which exhibit distinct physicochemical and biological properties:
- Enzymatic Specificity : Unlike PGG, hexa- and heptagalloylglucoses are preferential substrates for specific galloyltransferases, enabling the synthesis of complex gallotannins with varied substitution patterns .
Table 1 : Structural and Functional Differences Between PGG and Higher Gallotannins
Property | PGG | Hexa-/Heptagalloylglucoses |
---|---|---|
Number of Galloyl Units | 5 | 6–7 |
Biosynthetic Role | Precursor | Intermediate/End Product |
Protein Binding | Moderate affinity | Higher affinity to elastin/collagen |
Enzymatic Reactivity | Substrate for initial steps | Preferred for late-stage synthesis |
Comparison with Pharmacologically Related Polyphenols
Castalagin (Ellagitannin)
- Antimicrobial Activity : PGG demonstrates superior sustained inhibition against E. coli compared to castalagin, likely due to its structural resilience and stability in biological environments .
- Mechanism : While both compounds induce oxidative stress in pathogens, PGG’s galloyl groups enable stronger interactions with microbial membranes and enzymes .
Epigallocatechin Gallate (EGCG)
- Antioxidant vs. Prooxidant Effects : Both PGG and EGCG exhibit concentration-dependent redox switching. However, PGG induces significant ROS generation in cancer cells at 40–50 μM, whereas EGCG’s prooxidant effects occur at lower concentrations (10–20 μM) .
- Molecular Targets : PGG uniquely inhibits BRD4 (a BET protein) via hydrogen bonding and π-π interactions, akin to synthetic inhibitors like JQ1, while EGCG primarily targets NF-κB and MAPK pathways .
Chebulagic Acid and Corilagin
- Pharmacokinetics : In Terminalia chebula extracts, PGG exhibits slower clearance (t1/2 = 4.2 h) compared to chebulagic acid (t1/2 = 2.8 h) and corilagin (t1/2 = 1.5 h), suggesting prolonged systemic availability .
- Bioactivity : Unlike corilagin, which predominantly inhibits COX-2, PGG selectively targets thrombin in platelet aggregation, showcasing pathway-specific efficacy .
Anticancer Activity
- Breast Cancer : PGG’s IC50 (3.24 μM) is lower than cisplatin (∼5–10 μM) but higher than paclitaxel (∼0.1–1 μM). Its multi-target action (cell cycle arrest, apoptosis, autophagy) contrasts with cisplatin’s DNA crosslinking mechanism .
Anti-Inflammatory and Vascular Effects
- Vascular Health : PGG stabilizes abdominal aortic aneurysms by binding elastin and collagen, a mechanism distinct from resveratrol’s SIRT1 activation .
- cGAS-STING Pathway: PGG alleviates acetaminophen-induced liver injury by suppressing cGAS-STING-mediated inflammation, a pathway less targeted by other polyphenols like curcumin .
ADME Properties
- Absorption: PGG’s high molecular weight (940 Da) limits oral bioavailability, necessitating nanoparticle formulations for enhanced delivery—a challenge shared with EGCG but less pronounced in smaller molecules like gallic acid .
- Metabolism : PGG undergoes hydrolysis to release gallic acid, whereas ellagitannins (e.g., castalagin) metabolize into urolithins .
Toxicity
- Safety Threshold: PGG is non-toxic up to 50 μM in normal cells (e.g., HepG2, MRC-5) but induces cytotoxicity in cancer cells at 40–100 μM via ROS overproduction . In contrast, EGCG exhibits hepatotoxicity at doses >800 mg/day in humans .
Biological Activity
Pentagalloylglucose (PGG) is a naturally occurring polyphenolic compound classified as a hydrolysable tannin, predominantly found in various plants, including mango seeds and other fruits. This article explores the diverse biological activities of PGG, focusing on its antiviral, antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.
1. Antiviral Activity
PGG exhibits significant antiviral properties, particularly against the Influenza A virus (IAV). Research indicates that PGG can inhibit IAV infection through various mechanisms:
- Mechanism of Action : PGG interferes with the viral hemagglutinin, preventing the virus from attaching to host cells. It does not affect viral protein synthesis but reduces the accumulation of viral proteins at later stages of infection .
Table 1: Summary of Antiviral Effects of PGG
Study | Virus Type | Mechanism | Findings |
---|---|---|---|
Influenza A | Hemagglutinin interaction | Significant inhibition of virus yields and hemagglutination | |
Various | Not specified | Broad-spectrum antiviral activity noted |
2. Antimicrobial Activity
PGG has demonstrated potent antimicrobial effects against various pathogens, including gram-positive bacteria. Its antimicrobial action is primarily attributed to iron chelation, which inhibits bacterial growth and biofilm formation.
Table 2: Antimicrobial Effects of PGG
Pathogen | MIC (µg/mL) | IC50 (µg/mL) | Mechanism |
---|---|---|---|
Acinetobacter baumannii | 50-500 | 5-50 | Iron chelation |
Gram-positive bacteria | Not specified | Not specified | Inhibition of growth and biofilm |
3. Anticancer Properties
The anticancer potential of PGG is well-documented across multiple studies. It has shown efficacy in various cancer cell lines, particularly in breast cancer models.
- Mechanisms : PGG induces apoptosis through mitochondrial pathways and inhibits key signaling pathways such as NF-κB and MAPK. It also causes cell cycle arrest by downregulating cyclin D1 .
Table 3: Anticancer Effects of PGG
4. Gastroprotective Effects
Recent studies have highlighted PGG's gastroprotective properties against indomethacin-induced gastric ulcers in animal models. Pretreatment with PGG significantly reduced gastric mucosal lesions and improved mucus production.
Table 4: Gastroprotective Effects of PGG
Treatment Group | Dose (mg/kg) | Lesion Reduction (%) |
---|---|---|
Control | - | - |
Indomethacin | 60 | - |
PGG | 100 | Significant reduction |
PGG | 200 | Significant reduction |
Case Studies
- Antiviral Study : A study demonstrated that pre-incubation with PGG significantly reduced IAV yields, suggesting its potential as a therapeutic agent against influenza infections .
- Anticancer Research : In a mouse model, administration of PGG led to substantial inhibition of tumor growth in triple-negative breast cancer xenografts, indicating its potential for enhancing chemotherapy efficacy .
- Gastroprotective Study : Experimental results showed that PGG not only mitigated gastric lesions but also restored glycoprotein content in gastric mucosa, highlighting its protective role against NSAID-induced gastric damage .
Q & A
Basic Research Questions
Q. How can PGG be accurately quantified in plant extracts, and what validation parameters ensure method reliability?
A validated HPLC method using a C18 column (Shim-pack GIS C18, 4.6 mm × 250 mm, 5 μm) with a gradient elution of 0.1% trifluoroacetic acid and acetonitrile (flow rate: 0.40 mL/min) is widely employed. Key validation parameters include:
- Linearity : R² = 0.9999 over 2.78–100 μg/mL .
- Sensitivity : LOD = 0.92 μg/mL, LOQ = 2.78 μg/mL.
- Accuracy : Recovery rates of 101.15 ± 0.49%–102.30 ± 0.13% .
- Precision : Intra-day and inter-day RSD < 0.5% . Photodiode array detection at 280 nm ensures specificity by matching retention times and UV spectra of PGG in standards vs. samples .
Q. What are the primary molecular targets of PGG in anticancer research, and how are these interactions studied?
PGG targets apoptotic regulators like Bcl-2, BCL-XL, and caspases. Molecular docking (AutoDock Tools/PyRx) with Lamarckian genetic algorithms (30 runs, 25,000,000 energy evaluations) reveals:
- Bcl-2 : Binding energy = -8.6 kcal/mol via 6 hydrogen bonds (residues: Arg12, Asp34) .
- BCL-XL : Binding energy = -7 kcal/mol with 3 hydrogen bonds .
- Caspase-9 : Binding energy = -4.4 kcal/mol via 5 hydrogen bonds . Structural files (PDB IDs: 4MAN for Bcl-2, 3ZK6 for BCL-XL) are preprocessed by removing water molecules and adding Kollman charges .
Advanced Research Questions
Q. How can researchers address discrepancies in reported binding affinities of PGG across apoptotic proteins?
Variations in binding energies (e.g., -8.6 kcal/mol for Bcl-2 vs. -4.4 kcal/mol for Caspase-9) arise from:
- Protein flexibility : Static vs. dynamic docking models (MD simulations recommended for conformational sampling).
- Grid size parameters : Larger grids for flexible binding pockets improve accuracy .
- Validation : Cross-check with in vitro assays (e.g., fluorescence polarization for Bcl-2 inhibition) to resolve computational vs. experimental contradictions .
Q. What strategies improve PGG’s bioavailability for in vivo antitumor studies?
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles enhances solubility (PGG’s logP ~3.2 limits absorption) .
- Prodrug design : Esterification of galloyl groups to reduce first-pass metabolism .
- Pharmacokinetic profiling : Monitor plasma half-life (t½) and tissue distribution via LC-MS/MS after IV/oral administration in rodent models .
Q. How is PGG’s specificity for multi-target anticancer mechanisms validated experimentally?
- Knockdown/knockout models : Use siRNA or CRISPR to silence Bcl-2/BCL-XL and assess PGG’s apoptotic efficacy in cancer cells .
- Pathway analysis : RNA-seq or phosphoproteomics to identify downstream effects (e.g., cytochrome c release, caspase-3 activation) .
- Off-target screening : Kinase profiling assays to exclude nonspecific binding .
Q. What advanced separation techniques address challenges in isolating PGG from natural sources?
Magnetic molecularly imprinted polymers (MMIPs) with Fe₃O₄ core and PGG-specific cavities achieve:
- Adsorption capacity : 28.9 mg/g at pH 7.0.
- Selectivity : 3.7-fold higher affinity for PGG vs. structural analogs (e.g., tannic acid) . Elution with methanol/acetic acid (9:1, v/v) yields >95% purity .
Q. How does PGG modulate oxidative stress pathways, and what assays confirm its antioxidant efficacy?
- DPPH scavenging : IC50 = 12.3 μM (vs. 28.5 μM for ascorbic acid) .
- Lipid peroxidation inhibition : Reduces MDA levels by 60% in K562 cells at 50 μM .
- Gene expression : Microarray analysis shows upregulation of NRF2 (2.5-fold) and SOD1 (1.8-fold) in oxidative stress models .
Q. Methodological Considerations
Q. What preclinical safety assessments are critical before advancing PGG to clinical trials?
- Acute toxicity : LD50 determination in rodents (dose range: 50–2000 mg/kg) .
- Genotoxicity : Comet assay (DNA damage) and Ames test (mutagenicity) .
- Cardiotoxicity : hERG channel inhibition screening (IC50 > 30 μM deemed safe) .
Q. How can researchers validate PGG’s antiviral mechanisms, such as against SARS-CoV-2?
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32O26/c42-17-1-12(2-18(43)28(17)52)36(57)62-11-27-33(64-37(58)13-3-19(44)29(53)20(45)4-13)34(65-38(59)14-5-21(46)30(54)22(47)6-14)35(66-39(60)15-7-23(48)31(55)24(49)8-15)41(63-27)67-40(61)16-9-25(50)32(56)26(51)10-16/h1-10,27,33-35,41-56H,11H2/t27-,33-,34+,35-,41+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYNZEYHSMRWBK-NIKIMHBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H32O26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901029765 | |
Record name | 1,2,3,4,6-Pentagalloyl glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901029765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
940.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14937-32-7 | |
Record name | Penta-O-galloyl-β-D-glucose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14937-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentagalloylglucose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014937327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4,6-Pentagalloyl glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901029765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PENTAGALLOYLGLUCOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UI3K8W93I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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